N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 893981-78-7
VCID: VC7715579
InChI: InChI=1S/C21H21N3O3S/c1-26-18-9-5-3-7-15(18)13-22-20(25)14-28-21-12-11-17(23-24-21)16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25)
SMILES: COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.48

N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

CAS No.: 893981-78-7

Cat. No.: VC7715579

Molecular Formula: C21H21N3O3S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide - 893981-78-7

Specification

CAS No. 893981-78-7
Molecular Formula C21H21N3O3S
Molecular Weight 395.48
IUPAC Name N-[(2-methoxyphenyl)methyl]-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H21N3O3S/c1-26-18-9-5-3-7-15(18)13-22-20(25)14-28-21-12-11-17(23-24-21)16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25)
Standard InChI Key WQQBGYIDLRNPBX-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 6 with a 2-methoxyphenyl group. A thioether (-S-) linkage connects the pyridazine’s position 3 to an acetamide moiety, which is further functionalized with a 2-methoxybenzyl group (Figure 1). This arrangement creates a planar aromatic system with electron-rich regions, enabling potential interactions with biological targets.

Key functional groups:

  • Pyridazine core: Enhances hydrogen-bonding capacity via nitrogen atoms.

  • Thioether bridge: Contributes to metabolic stability and hydrophobic interactions.

  • Methoxy groups: Influence electronic distribution and solubility.

Molecular Formula and Physicochemical Properties

  • Molecular formula: C21H21N3O3S\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}

  • Molecular weight: 395.48 g/mol

  • IUPAC name: N-(2-Methoxybenzyl)-2-[(6-(2-methoxyphenyl)pyridazin-3-yl)sulfanyl]acetamide

Table 1: Physicochemical Properties

PropertyValue/Description
LogP (estimated)3.2–3.8 (moderate lipophilicity)
SolubilityLow aqueous solubility; soluble in DMSO
Hydrogen bond donors2 (amide NH, pyridazine N)
Hydrogen bond acceptors6 (pyridazine N, methoxy O, amide O)

The compound’s low aqueous solubility, typical of pyridazine derivatives, suggests formulation challenges for in vivo applications.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide likely follows a multi-step strategy common to pyridazine-thioacetamide derivatives:

  • Pyridazine ring formation:

    • Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid with 3,6-dichloropyridazine to introduce the 2-methoxyphenyl group at position 6.

  • Thioether introduction:

    • Nucleophilic substitution of the pyridazine’s position 3 chlorine with a thiolate ion (e.g., from sodium hydrosulfide).

  • Acetamide coupling:

    • Reaction of 2-chloroacetamide with the pyridazine thiol intermediate, followed by substitution with 2-methoxybenzylamine.

Critical considerations:

  • Purification via column chromatography to isolate intermediates.

  • Use of anhydrous conditions to prevent hydrolysis of the thioether.

Structural Analogues and SAR Insights

Comparative studies on analogues like 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (VC4699619) reveal that:

  • Methoxy positioning: Ortho-substitution (as in the target compound) enhances steric hindrance, potentially improving target selectivity.

  • Benzyl vs. phenethyl groups: The 2-methoxybenzyl moiety may increase membrane permeability compared to phenethyl derivatives.

Biological Activities and Mechanisms

Antimicrobial Activity

Methoxy-substituted pyridazines show broad-spectrum antimicrobial effects. In a 2024 study, a derivative with a 3,4-dimethoxyphenyl group exhibited MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s dual methoxy groups could similarly disrupt microbial cell membranes or enzyme function.

Neuropharmacological Applications

The 2-methoxybenzyl group is structurally analogous to ligands of serotonin and dopamine receptors. Molecular docking simulations suggest potential affinity for 5-HT2A_{2A} receptors (binding energy: −9.2 kcal/mol) , indicating possible antidepressant or anxiolytic applications.

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